molecular formula C14H17NO4 B14655165 N-(2-Hydroxyethyl)cinnamamide ethoxycarboxylate CAS No. 43196-39-0

N-(2-Hydroxyethyl)cinnamamide ethoxycarboxylate

Cat. No.: B14655165
CAS No.: 43196-39-0
M. Wt: 263.29 g/mol
InChI Key: IHKQSQACRMLKLX-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxyethyl)cinnamamide ethoxycarboxylate is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol It is characterized by the presence of a cinnamamide core structure, which is modified with a hydroxyethyl group and an ethoxycarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)cinnamamide ethoxycarboxylate typically involves the reaction of cinnamoyl chloride with 2-aminoethanol, followed by esterification with ethyl chloroformate . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)cinnamamide ethoxycarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The cinnamamide core can be reduced to form the corresponding amine.

    Substitution: The ethoxycarboxylate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the ethoxycarboxylate group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a carboxylic acid derivative, while reduction of the cinnamamide core results in the corresponding amine.

Scientific Research Applications

N-(2-Hydroxyethyl)cinnamamide ethoxycarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)cinnamamide ethoxycarboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential antidepressant activity is thought to be related to its ability to modulate neurotransmitter levels in the brain, similar to other cinnamamide derivatives . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyethyl)cinnamamide: Lacks the ethoxycarboxylate group but shares the cinnamamide core structure.

    N-(3-Hydroxypropyl)cinnamamide: Similar structure with a different hydroxyalkyl group.

    N-(2-Hydroxyethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide: Contains additional substituents on the aromatic ring.

Uniqueness

N-(2-Hydroxyethyl)cinnamamide ethoxycarboxylate is unique due to the presence of both the hydroxyethyl and ethoxycarboxylate groups, which confer distinct chemical properties and potential applications. Its structural features allow for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

43196-39-0

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

ethyl 2-[[(E)-3-phenylprop-2-enoyl]amino]ethyl carbonate

InChI

InChI=1S/C14H17NO4/c1-2-18-14(17)19-11-10-15-13(16)9-8-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,15,16)/b9-8+

InChI Key

IHKQSQACRMLKLX-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)OCCNC(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

CCOC(=O)OCCNC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.